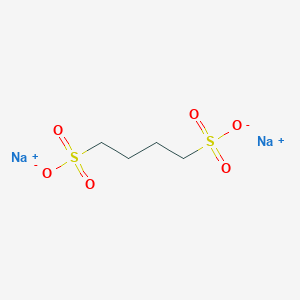

1,4-Butanedisulfonic Acid Disodium Salt

描述

头孢托仑匹沃酯是一种口服第三代头孢类抗生素,用于治疗由革兰氏阳性菌和革兰氏阴性菌引起的感染。它对其他抗生素耐药的细菌特别有效。 头孢托仑匹沃酯通常用于治疗社区获得性肺炎、慢性支气管炎急性细菌加重、咽炎、扁桃体炎以及无并发症的皮肤和皮肤结构感染 .

准备方法

合成路线和反应条件

头孢托仑匹沃酯的合成涉及多个步骤:

起始原料: 该过程从 D-7-氨基头孢烷酸 (D-7ACA) 开始。

氧化: D-7ACA 与氧化剂(例如 2,2,6,6-四甲基哌啶氧硝基 (TEMPO))反应,生成中间体.

硅烷化保护: 中间体进行硅烷化保护以形成另一个中间体.

碘化: 用碘化钠 (NaI) 在少量硫酸的催化下,对 4-甲基噻唑-5-甲醇进行碘化。

脱保护和结晶: 将碘化化合物与硅烷化的中间体混合,然后进行脱保护和结晶,得到头孢托仑母核.

最后步骤: 将头孢托仑母核在碱性条件下与 7-氨基头孢烷酸 (7-ATCA) 和活性酯反应。 最后,在相转移催化剂的存在下,将碘甲基新戊酸酯添加到头孢托仑钠中,然后进行结晶以得到头孢托仑匹沃酯.

工业生产方法

头孢托仑匹沃酯的工业生产遵循与上述相同的合成路线。 该过程针对高产物转化率、最小杂质和低生产成本进行了优化,使其适合大规模生产 .

化学反应分析

头孢托仑匹沃酯经历了几种类型的化学反应:

这些反应中常用的试剂包括 TEMPO 等氧化剂、还原剂、碘化钠、硫酸和三苯基膦 . 这些反应形成的主要产物是中间体,最终导致头孢托仑匹沃酯的形成 .

科学研究应用

Pharmaceutical Applications

Hepatoprotective Agent:

1,4-Butanedisulfonic acid disodium salt is recognized as a key intermediate in the synthesis of hepatoprotective drugs, such as ademetionine (Transmetil). This compound plays a crucial role in protecting liver function and is particularly effective in treating liver diseases .

Case Study:

A study demonstrated that this compound alleviated acute toxicity caused by the herbicide paraquat dichloride in mice. The compound was found to mitigate oxidative stress and cellular damage associated with paraquat exposure, suggesting its potential as an antidote in toxicology .

Calcium Chelation:

The compound has also been utilized as a calcium chelator in medical treatments for conditions like hypercalcemia and chronic renal failure. Its ability to bind calcium ions helps regulate calcium levels in patients undergoing treatment for these conditions .

Environmental Applications

Toxicity Reduction:

Research indicates that this compound can reduce the toxicity of various environmental pollutants. Its application in bioremediation processes shows promise for detoxifying contaminated environments by binding heavy metals and other toxic substances .

Case Study:

In environmental studies, the compound was tested for its effectiveness in reducing the bioavailability of heavy metals in contaminated soils. Results showed significant reductions in metal toxicity levels when treated with this compound, highlighting its potential for use in soil remediation efforts .

Analytical Chemistry Applications

Chromatography:

In analytical chemistry, this compound is used as a reagent in high-performance liquid chromatography (HPLC). It serves to improve the separation and detection of various biomolecules due to its ability to enhance solubility and stability in aqueous solutions .

Case Study:

A comparative analysis was conducted using HPLC techniques to measure the efficacy of various sulfonic acids as mobile phase additives. The study found that this compound provided superior resolution and peak shape for several target analytes compared to other additives .

Chemical Synthesis

Intermediate in Organic Synthesis:

The compound is frequently employed as an intermediate in the synthesis of various organic compounds due to its sulfonate groups' reactivity. Its preparation typically involves the reaction of 1,4-dihalogenated butane with sodium sulfite under controlled conditions .

Data Table: Synthesis Parameters

作用机制

头孢托仑匹沃酯通过抑制细菌细胞壁合成发挥作用。它与一种或多种青霉素结合蛋白 (PBP) 结合,这些蛋白对于细菌细胞壁中肽聚糖合成的最后转肽步骤至关重要。 这种抑制阻止了细胞壁的生物合成,导致细胞裂解和细菌死亡 . 前药在吸收过程中被酯酶水解,释放活性形式的头孢托仑进入血液 .

相似化合物的比较

头孢托仑匹沃酯与其他第三代头孢类药物(如头孢呋辛和头孢地尼)进行比较。虽然所有这些化合物都具有相似的作用机制,但头孢托仑匹沃酯具有独特的特征:

增强的稳定性: 头孢托仑匹沃酯对 β-内酰胺酶具有增强的稳定性,使其对更广泛的细菌有效.

口服生物利用度: 与其他头孢类药物相比,匹沃酯酯基增强了其口服生物利用度.

平衡的抗菌谱: 它具有平衡的抗菌谱,包括社区获得性下呼吸道感染的主要病原体.

类似的化合物包括:

- 头孢呋辛

- 头孢地尼

- 头孢泊肟

- 头孢噻肟

生物活性

1,4-Butanedisulfonic acid disodium salt (CAS No. 36589-61-4) is a sulfonic acid derivative with notable biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in mitigating toxicity from certain herbicides and as a possible agent in various biochemical processes.

- Molecular Formula : C₄H₈Na₂O₆S₂

- Molecular Weight : 262.21 g/mol

- Appearance : White powder or crystalline form

- Solubility : Slightly soluble in water and methanol

1. Toxicity Alleviation

Recent studies have demonstrated that this compound can alleviate the acute toxicity of paraquat dichloride (PQ), a widely used herbicide known for its high toxicity to mammals. In experimental models, this compound has shown effectiveness in reducing PQ-induced oxidative stress and improving survival rates in mice exposed to this herbicide.

| Study | Findings |

|---|---|

| ChemicalBook Study (2024) | Effective in mitigating PQ toxicity in mice, suggesting protective properties against oxidative stress. |

The protective mechanism appears to involve the modulation of reactive oxygen species (ROS) and enhancement of antioxidant defenses within the cells. This is critical as oxidative stress is a significant contributor to the toxicity associated with paraquat exposure.

3. Pharmacokinetics

In pharmacokinetic studies, the absorption and distribution characteristics of this compound were evaluated. It was found that:

- The compound is rapidly absorbed following oral administration.

- Peak plasma concentrations occur within a few hours post-administration.

- Excretion primarily occurs through urine and feces.

Case Study 1: Paraquat Toxicity Mitigation

A study conducted on mice involved administering varying doses of paraquat alongside this compound. The results indicated that:

- Mice treated with the compound exhibited significantly lower mortality rates compared to control groups receiving only paraquat.

- Histopathological examinations revealed reduced lung damage in treated mice.

Case Study 2: Antioxidant Activity

In vitro experiments assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. The results showed:

- A dose-dependent increase in radical scavenging activity.

- The compound demonstrated comparable activity to known antioxidants at similar concentrations.

Safety Profile

The safety profile of this compound indicates low acute toxicity levels:

- Oral LD50 : Greater than 2100 mg/kg in rats.

- No significant adverse effects were observed in repeated dose toxicity studies at doses up to 750 mg/kg/day over extended periods.

| Toxicity Parameter | Value |

|---|---|

| Oral LD50 | >2100 mg/kg |

| Dermal LD50 | >10,000 mg/kg |

属性

IUPAC Name |

disodium;butane-1,4-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O6S2.2Na/c5-11(6,7)3-1-2-4-12(8,9)10;;/h1-4H2,(H,5,6,7)(H,8,9,10);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEUIUWYZAHKPSE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Na2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4067989 | |

| Record name | 1,4-Butanedisulfonic acid, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36589-61-4 | |

| Record name | 1,4-Butanedisulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036589614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Butanedisulfonic acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Butanedisulfonic acid, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | disodium butane-1,4-disulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium 1,4-butanedisulfonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFE6DR6HEW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。